molecular formula C13H19N5O3 B2369415 N-(tert-butyl)-2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 941885-36-5

N-(tert-butyl)-2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No. B2369415
CAS RN: 941885-36-5
M. Wt: 293.327
InChI Key: ICRSTSHBOHAPAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C13H19N5O3 and its molecular weight is 293.327. The purity is usually 95%.
BenchChem offers high-quality N-(tert-butyl)-2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(tert-butyl)-2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Histamine H4 Receptor Ligands

Altenbach et al. (2008) conducted structure-activity studies on a series of 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor (H4R), which showed potential as anti-inflammatory agents and had antinociceptive activity in a pain model, supporting the potential of H4R antagonists in pain management Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands.

Anticancer Agents

Al-Sanea et al. (2020) explored the anticancer activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives on 60 cancer cell lines, identifying compounds that showed appreciable cancer cell growth inhibition, highlighting the potential of these compounds as new anticancer agents Design, Synthesis, and In Vitro Cytotoxic Activity of Certain 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide Derivatives.

Hydrogen Bonding Patterns in Substituted Acetamides

López et al. (2010) analyzed hydrogen-bonding patterns in three substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, which are linked into chains or sheets by a combination of hydrogen bonds, indicating the importance of hydrogen bonding in the self-assembly of these molecules Hydrogen-bonding patterns in three substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides.

Insecticidal and Antibacterial Potential

Deohate and Palaspagar (2020) reported on the synthesis of pyrimidine linked pyrazol-3-yl amines under microwave irradiation and evaluated their insecticidal and antimicrobial activities. The synthesized compounds showed potential against Pseudococcidae insects and selected microorganisms, indicating their use in agricultural and healthcare applications Synthesis of pyrimidine linked pyrazole heterocyclics by microwave irradiative cyclocondensation and evaluation of their insecticidal and antibacterial potential.

Novel Compounds Synthesis for Biological Activities

Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and characterized their antioxidant activity through in vitro assays, revealing significant antioxidant properties. This study showcases the application of these compounds in developing treatments for oxidative stress-related diseases Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide: Effect of hydrogen bonding on the self-assembly process and antioxidant activity.

properties

IUPAC Name

N-tert-butyl-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O3/c1-13(2,3)16-10(20)7-17-8-14-11-9(12(17)21)6-15-18(11)4-5-19/h6,8,19H,4-5,7H2,1-3H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRSTSHBOHAPAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1C=NC2=C(C1=O)C=NN2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-butyl)-2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

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